

JNJ-42153605: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222

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CAS Number: 1254977-87-1[1][2][3][4]

This document provides an in-depth technical overview of **JNJ-42153605**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Compound Information

JNJ-42153605 is a potent and selective mGluR2 PAM.[5][6] Its chemical and physical properties are summarized below.

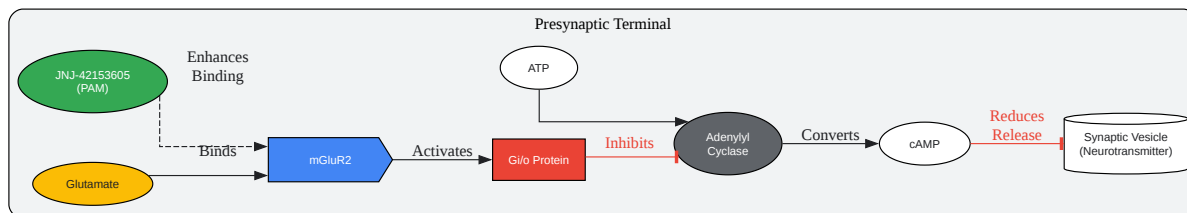
Property	Value
Formal Name	3-(cyclopropylmethyl)-7-(4-phenyl-1-piperidinyl)-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine[1][3]
Molecular Formula	C ₂₂ H ₂₃ F ₃ N ₄ [1][3]
Molecular Weight	400.4 g/mol [1][3]
Appearance	Crystalline solid[3]
Purity	≥98%[3]
Solubility	DMF: ~30 mg/mLDMF:PBS (pH 7.2) (1:3): ~0.25 mg/mL[3]
Storage	-20°C[3]
Stability	≥4 years at -20°C[3]
UV/Vis (λ _{max})	260, 336 nm[3]

Mechanism of Action

JNJ-42153605 acts as a positive allosteric modulator of the mGluR2 receptor.[1][3][7] This means it binds to a site on the receptor that is distinct from the glutamate binding site, and in doing so, it enhances the receptor's response to glutamate.[8] It does not show agonist or antagonist activity at other mGlu receptor subtypes up to 30 μM and has negligible affinity for other targets in the CEREP panel, indicating high selectivity for the mGluR2 receptor.[5][6]

Signaling Pathway

The activation of mGluR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.



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*mGluR2 signaling pathway modulation by **JNJ-42153605**.*

In Vitro and In Vivo Activity

JNJ-42153605 has demonstrated significant activity in both in vitro and in vivo models.

Quantitative In Vitro and In Vivo Data

Parameter	Species/Model	Value	Reference
EC ₅₀	CHO cells expressing human mGluR2	17 nM	[1][3]
ED ₅₀	Reversal of phencyclidine-induced hyperlocomotion (mice)	5.4 mg/kg (s.c.)	[1][3][9]

Pharmacokinetic Profile

Parameter	Rat	Dog
Absorption	Rapid	-
Tmax	0.5 h	-
Clearance	35 mL/min/kg	29 mL/min/kg
Elimination Half-life	2.7 h	0.8 - 1.1 h
Bioavailability	35%	18 - 33%

Data sourced from Selleck
Chemicals product information.

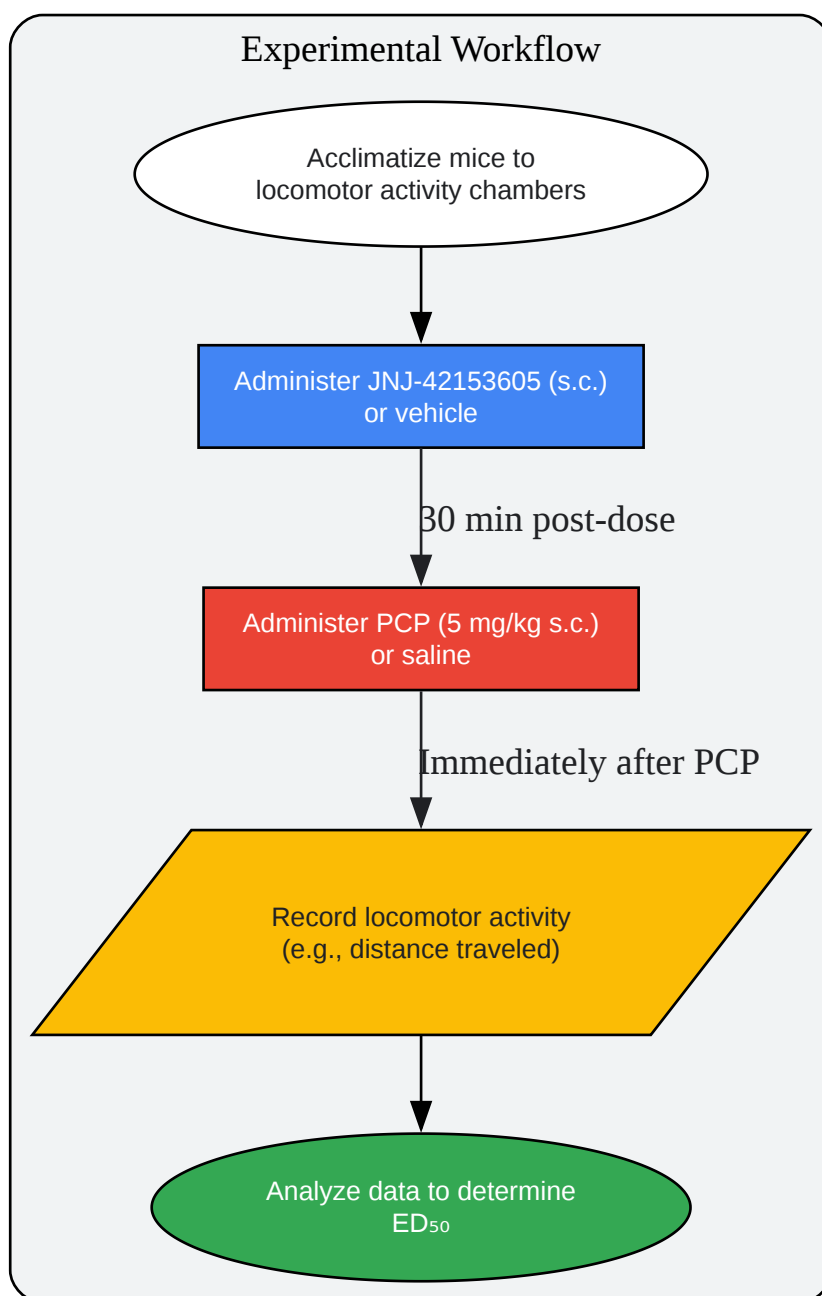
[\[6\]](#)

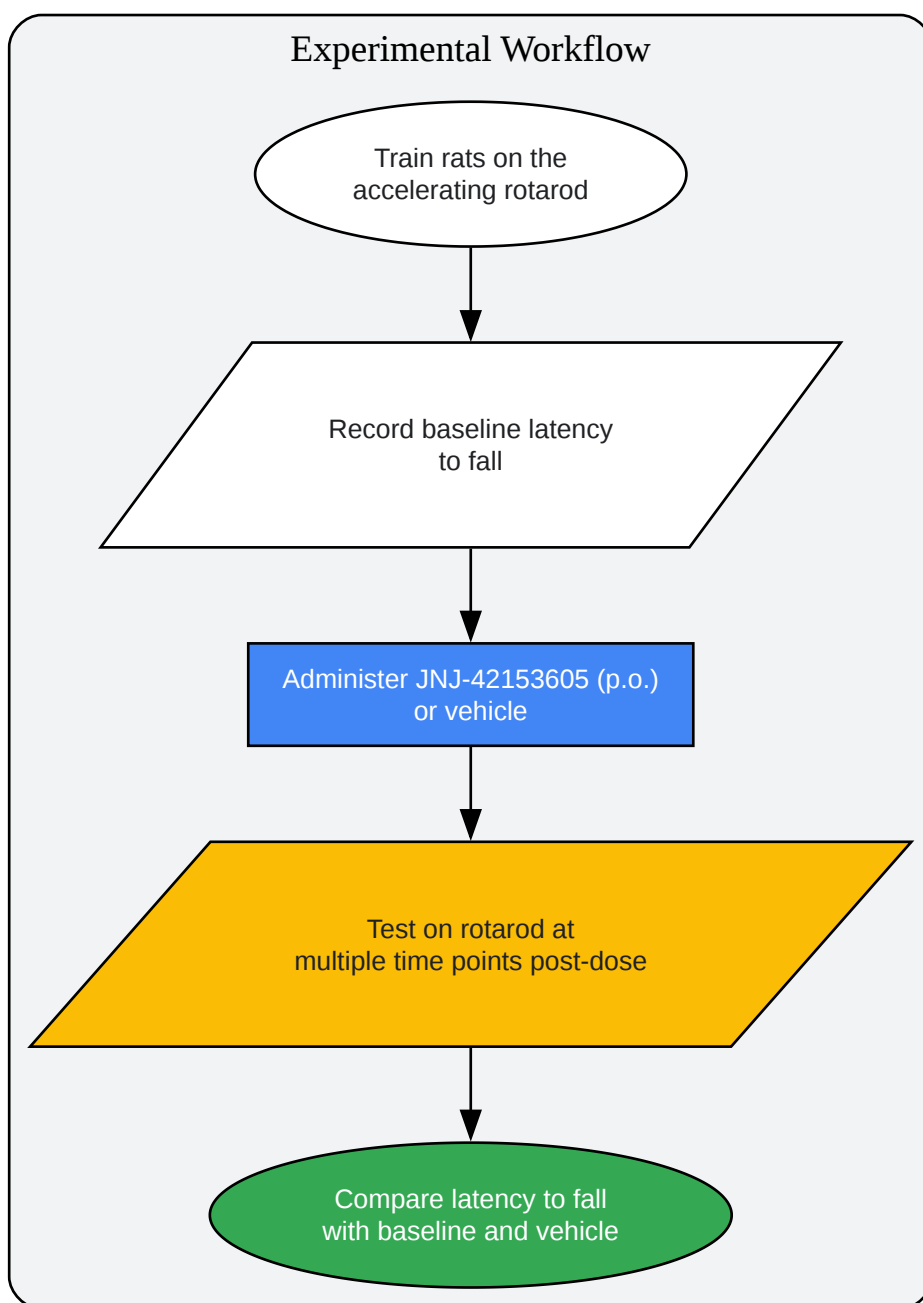
Experimental Protocols

Detailed methodologies for key experiments involving **JNJ-42153605** are outlined below.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound.





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